molecular formula C9H11NO2 B1583376 1-Isopropyl-2-nitrobenzene CAS No. 6526-72-3

1-Isopropyl-2-nitrobenzene

Cat. No. B1583376
CAS RN: 6526-72-3
M. Wt: 165.19 g/mol
InChI Key: BSMKYQUHXQAVKG-UHFFFAOYSA-N
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Description

1-Isopropyl-2-nitrobenzene, also known as p-Nitrocumene, is a technical compound with a linear formula of (CH3)2CHC6H4NO2 . It is used in various chemical reactions and laboratory applications .


Synthesis Analysis

The synthesis of 1-Isopropyl-2-nitrobenzene can be achieved through a multistep process. The first step involves a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-2-nitrobenzene can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Nitrobenzene undergoes various chemical reactions. It can be reduced in different mediums to give different products . It also undergoes electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

1-Isopropyl-2-nitrobenzene is a pale yellow oily liquid with a bitter almond smell. It is insoluble in water but soluble in organic solvents. Its boiling point is 210°C .

Scientific Research Applications

Crystal Structure and Disorder

The nitro group in compounds similar to 1-Isopropyl-2-nitrobenzene, such as 1,3,5-triisopropyl-2-nitrobenzene, exhibits a nearly perpendicular orientation to the aromatic ring. The crystal structure of these compounds often shows signs of disorder, as indicated by large U eq values of the atoms in the substituent groups. Understanding these structural details is crucial in materials science and crystallography research (Ridder, Schenk & Döpp, 1993).

Environmental Degradation

Nitrobenzene, a related compound, is a major environmental pollutant. Studies have shown that its degradation can be achieved through chemical reduction, followed by enzyme-mediated oxidative polymerization. Such research is significant for environmental science and pollution control (Mantha, Taylor, Biswas & Bewtra, 2001).

Catalysis and Chemical Reactions

The study of the hydrogenation of nitrobenzene over palladium/carbon catalysts using solvents like isopropanol is relevant in the field of catalysis and chemical engineering. This research provides insights into the solvent and particle size effects on chemical reactions (Gelder, Jackson & Lok, 2002).

Electrochemical Behavior

The electrochemical behavior of nitrobenzene and nitrosobenzene in solutions involving isopropyl alcohol has been studied. This research is fundamental in electrochemistry and provides insights into the mechanisms of electrochemical reactions (Smith & Bard, 1975).

Supramolecular Chemistry

A luminescent zinc(II) complex has been synthesized that shows high selectivity toward nitrobenzene. This research is significant in supramolecular chemistry and sensor technology (Das & Bharadwaj, 2006).

Photophysics and Photochemistry

Nitrobenzene's complex photophysics and photochemistry have been studied, providing insights into its decay paths and photophysical properties. Such research is crucial in physical chemistry and photochemical studies (Giussani & Worth, 2017).

Safety And Hazards

1-Isopropyl-2-nitrobenzene is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and may damage fertility or the unborn child. It causes damage to organs (Blood) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

1-nitro-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKYQUHXQAVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215574
Record name o-Nitrocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-2-nitrobenzene

CAS RN

6526-72-3
Record name 1-(1-Methylethyl)-2-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrocumene
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Record name o-Nitrocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrocumene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-NITROCUMENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Karenga, Z El Rassi - Electrophoresis, 2010 - Wiley Online Library
… In a third set of experiments, a mixture containing four structural isomers of molecular formula C 9 H 11 NO 2 namely: 1-isopropyl-2-nitrobenzene, 1,3,5-trimethyl-2-nitrobenzene, 1-…
M Shi, SC Cui - Advanced Synthesis & Catalysis, 2003 - Wiley Online Library
A novel mixed catalyst of LiClO 4 (15% w/w), Yb(OPf) 3 (15% w/w, Pf=perfluorooctanesulfonyl), MoO 3 (15% w/w) on silica gel for electrophilic aromatic nitration reaction has been …
Number of citations: 37 onlinelibrary.wiley.com
C Lu - 2014 - ruor.uottawa.ca
Spinal cord injuries (SCI) are characterized by the inability of mature neurons to regenerate or repair by themselves. In an attempt to overcome the SCI, a novel photo-sensitive cyclic Arg…
Number of citations: 3 ruor.uottawa.ca
WP Yin, M Shi - Journal of Chemical Research, 2006 - journals.sagepub.com
Indium triflate [In(OTf) 3 ] was found to be excellent catalyst (0.5 or 2.0 mol%) for the mononitration of aromatic compounds using a single equivalent of nitric acid (60 or 90%, 1.0 equiv.) …
Number of citations: 13 journals.sagepub.com

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